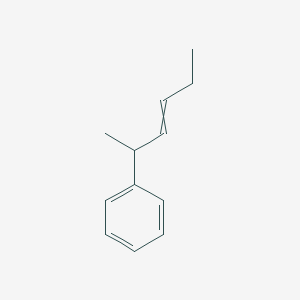

(Hex-3-en-2-yl)benzene

Description

Benzene is a fundamental aromatic hydrocarbon with a planar hexagonal ring structure. Its electronic properties, including delocalized π-electrons, make it a model system for studying electron-molecule interactions in condensed phases. Recent studies (e.g., García et al., 2024) have examined benzene films deposited on platinum (Pt) substrates to investigate electron-induced dissociation pathways, ion desorption yields, and thickness/energy dependencies . Key findings include:

- ESD Mechanisms: Three primary processes drive ion desorption:

- Dissociative Electron Attachment (DEA): Transient negative ions form, leading to fragmentation.

- Dipolar Dissociation (DD): Dominant at higher electron energies (e.g., 950 eV), producing lighter fragments.

- Dissociative Ionization (DI): Less significant in condensed-phase benzene compared to DEA and DD .

- Thickness Dependence: Anion desorption plateaus at ~2 monolayers (ML), while cation yields increase up to 12 ML due to metal substrate effects (e.g., image-charge interactions) .

- Ion Yield Ratios: Anion yields exceed cation yields by 2–3 orders of magnitude, attributed to DEA dominance and secondary electron neutralization of cations .

Properties

CAS No. |

91801-84-2 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

hex-3-en-2-ylbenzene |

InChI |

InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h4-11H,3H2,1-2H3 |

InChI Key |

FTTDVKCECDLAPA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-3-en-2-yl)benzene can be achieved through various methods, including:

Friedel-Crafts Alkylation: This method involves the reaction of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Grignard Reaction: Another method involves the reaction of a Grignard reagent (e.g., hex-3-en-2-ylmagnesium bromide) with benzene.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Hex-3-en-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the double bond in the hex-3-en-2-yl group to a single bond, forming hexylbenzene.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) with Lewis acid catalysts for halogenation

Major Products

Oxidation: Benzoic acid derivatives

Reduction: Hexylbenzene

Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives

Scientific Research Applications

(Hex-3-en-2-yl)benzene has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Hex-3-en-2-yl)benzene in chemical reactions typically involves the formation of intermediates such as carbocations or radicals. For example, in electrophilic aromatic substitution reactions, the benzene ring undergoes temporary disruption of its aromaticity to form a sigma complex, which then stabilizes to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethylbenzene (C₆H₅C₂H₵)

- Synthesis : Benzene alkylation with ethylene produces ethylbenzene, a precursor to styrene .

- Adsorption : Unlike benzene, alkylated derivatives exhibit stronger van der Waals interactions with metal surfaces (e.g., Pt), altering desorption thresholds and fragmentation patterns.

- Fragmentation : Ethyl groups may stabilize transient negative ions, reducing DEA efficiency compared to pure benzene .

Thiophene (C₄H₄S)

- ESD Behavior : Thiophene films show higher anion desorption yields (e.g., S⁻) due to sulfur’s electronegativity, contrasting with benzene’s H⁻/C⁻ dominance .

- Metal Interactions : Adsorption on Pt induces charge transfer, modifying dissociation pathways (e.g., C–S bond cleavage vs. C–H dissociation in benzene) .

Pyrimidine (C₄H₄N₂)

- Anion/Cation Ratios : ESD yields for pyrimidine show smaller anion/cation disparities (one order of magnitude) than benzene, attributed to reduced metal substrate effects when using argon buffer layers .

- DD Thresholds : Dipolar dissociation initiates at lower electron energies (~30 eV) compared to benzene (~50 eV) due to nitrogen’s polarizability .

Key Data Tables

Table 1: ESD Yields for Benzene vs. Pyrimidine

| Parameter | Benzene (2 ML on Pt) | Pyrimidine (3 ML on Ar/Pt) |

|---|---|---|

| Anion Yield (H⁻/C⁻) | 1.5 × 10⁻³ ions/electron | 2.0 × 10⁻⁴ ions/electron |

| Cation Yield (H⁺/C⁺) | 3.0 × 10⁻⁶ ions/electron | 1.5 × 10⁻⁵ ions/electron |

| DD Threshold Energy | ~50 eV | ~30 eV |

| Metal Substrate Effect | Strong (image charge) | Weak (argon buffer) |

Table 2: Fragmentation Pathways in Aromatic Compounds

| Compound | Dominant ESD Fragments | Primary Mechanism |

|---|---|---|

| Benzene | H⁻, C⁻, C₂⁻ | DEA, DD |

| Thiophene | S⁻, C⁻, CH⁻ | DEA |

| Ethylbenzene | C₂H₅⁺, C₆H₅⁺ | DI, DD |

Source : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.